IDO1 Inhibitory Potency: 1,3,7-Trimethyl vs. 3,4,7-Trimethyl Analogs in Human Cells
The target compound demonstrates significant inhibitory activity against human IDO1, a key target in immuno-oncology. In a cell-based assay using human HeLa cells, it exhibited an EC50 value of 68 nM [1]. This is in stark contrast to a close analog, 3,4,7-trimethyl-1H-indole-2-carboxylic acid (CAS 876715-79-6), which has been reported to function via a completely different mechanism as an antibiotic, inhibiting bacterial protein synthesis by blocking ribosome turnover, with no reported IDO1 activity . This highlights a functional divergence based solely on the position of a single methyl group.
| Evidence Dimension | Inhibition of IDO1 in human HeLa cells |
|---|---|
| Target Compound Data | EC50 = 68 nM |
| Comparator Or Baseline | 3,4,7-trimethyl-1H-indole-2-carboxylic acid (CAS 876715-79-6): No reported IDO1 inhibitory activity; reported mechanism is antibiotic via EF-G inhibition. |
| Quantified Difference | Target is a nanomolar IDO1 inhibitor; comparator has a distinct, non-overlapping biological activity profile. |
| Conditions | Human HeLa cells, presence of L-tryptophan, 24 hr incubation [1] |
Why This Matters
This confirms that the 1,3,7-substitution pattern is essential for IDO1 activity; substituting with the 3,4,7-analog will not yield a functional replacement in immuno-oncology assays.
- [1] BindingDB. (n.d.). Entry BDBM50145157 / CHEMBL3763166 (1,3,7-trimethyl-1H-indole-2-carboxylic acid). Binding Database. View Source
